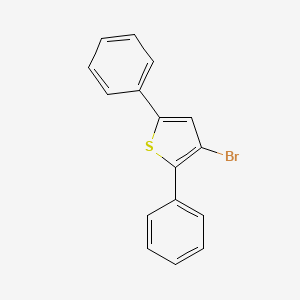
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide is a complex organic compound that features a nitrophenyl group, a pyrazolyl group, and a carbohydrazonoylcyanide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolyl intermediate: Starting from a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, through nitration or other functionalization reactions.
Coupling with the nitrophenyl group: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazolyl intermediate with a 2-nitrophenyl derivative.
Introduction of the carbohydrazonoylcyanide moiety: This step might involve the reaction of the intermediate with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel materials: The compound’s unique structure can be used to create new polymers or materials with specific properties.
Biology
Biological activity studies: Investigating potential antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug development: Exploring the compound as a lead molecule for developing new pharmaceuticals.
Industry
Catalysis: Using the compound as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2-nitrophenyl)-2-oxo-2-(1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide: Lacks the trimethyl groups on the pyrazole ring.
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylthiocyanate: Contains a thiocyanate group instead of a cyanide group.
Uniqueness
The presence of the trimethyl groups on the pyrazole ring and the specific arrangement of functional groups in (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide might confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C16H16N6O3 |
|---|---|
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
(1E)-N-(2-nitroanilino)-3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanimidoyl cyanide |
InChI |
InChI=1S/C16H16N6O3/c1-10-11(2)20-21(12(10)3)16(23)8-13(9-17)18-19-14-6-4-5-7-15(14)22(24)25/h4-7,19H,8H2,1-3H3/b18-13+ |
Clé InChI |
KABLBLVOPGTQOA-QGOAFFKASA-N |
SMILES isomérique |
CC1=C(N(N=C1C)C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
SMILES canonique |
CC1=C(N(N=C1C)C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)


![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)

